3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine (3-CF2-2,3-DHBDA) is an organic compound with a molecular weight of 255.3 g/mol. It is a colorless solid at room temperature, and has a melting point of 129-131 °C. 3-CF2-2,3-DHBDA is a versatile compound with a wide range of applications in the synthesis of a variety of compounds. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid, Thionyl chloride, Ammonia, Sodium hydroxide, Hydrogen fluoride, Sodium nitrite, Copper(II) sulfate pentahydrate, Sodium chloride, Sodium carbonate, 3-Chloroaniline, Sodium borohydride, Sodium cyanoborohydride, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Wate
Reaction
1. Conversion of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid to 2,3-Dihydro-1,4-benzodioxin-6-yl chloride using thionyl chloride, 2. Conversion of 2,3-Dihydro-1,4-benzodioxin-6-yl chloride to 2,3-Dihydro-1,4-benzodioxin-6-amine using ammonia and sodium hydroxide, 3. Conversion of 2,3-Dihydro-1,4-benzodioxin-6-amine to 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine using hydrogen fluoride and 3-chloroaniline, 4. Conversion of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine to 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-nitroso using sodium nitrite and copper(II) sulfate pentahydrate, 5. Conversion of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-nitroso to 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine using sodium borohydride or sodium cyanoborohydride, 6. Purification of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine using hydrochloric acid, sodium bicarbonate, ethyl acetate, methanol, and wate
Scientific Research Applications
3-CF2-2,3-DHBDA has been widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes. Additionally, 3-CF2-2,3-DHBDA has been used in the synthesis of dyes, pigments, and catalysts.
Mechanism Of Action
3-CF2-2,3-DHBDA is an organic compound that is used in the synthesis of a variety of compounds. It is an intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. The mechanism of action of 3-CF2-2,3-DHBDA is based on its reactivity with other compounds. It is a nucleophilic compound, which means that it can react with other compounds to form new compounds. It can also act as an electrophile, which means that it can react with other compounds to form covalent bonds.
Biochemical And Physiological Effects
3-CF2-2,3-DHBDA is an organic compound that is used in the synthesis of a variety of compounds. It is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that some of the compounds that are synthesized using 3-CF2-2,3-DHBDA may have biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
3-CF2-2,3-DHBDA is a versatile compound with a wide range of applications in the synthesis of a variety of compounds. It has a high melting point, which makes it suitable for use in laboratory experiments. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for use in laboratory experiments. However, 3-CF2-2,3-DHBDA is toxic and should be handled with care. It should be stored in a cool, dry place and should be used in a well-ventilated area.
Future Directions
The use of 3-CF2-2,3-DHBDA in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it is expected to be used in the synthesis of polymers, dyes, pigments, and catalysts. It is also expected to be used in the synthesis of materials for medical and industrial applications. Finally, 3-CF2-2,3-DHBDA is expected to be used in the synthesis of new compounds for use in drug development.
properties
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(10)8(11,12)15-5-2-1-4(13)3-6(5)14-7/h1-3H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOINQMFAPAESTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.